molecular formula C28H31FN2O3 B11587960 methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11587960
M. Wt: 462.6 g/mol
InChI Key: IGISSHLYNCOUFP-UQQQWYQISA-N
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Description

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Addition of the cyclohexenyl group through alkylation reactions.
  • Esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may include:

  • Other pyrrole derivatives with similar structural features.
  • Compounds containing fluorophenyl groups.
  • Molecules with cyclohexenyl substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique chemical and biological properties. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C28H31FN2O3

Molecular Weight

462.6 g/mol

IUPAC Name

methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C28H31FN2O3/c1-18-16-22(19(2)31(18)24-12-10-23(29)11-13-24)17-25-26(28(33)34-4)20(3)30(27(25)32)15-14-21-8-6-5-7-9-21/h8,10-13,16-17H,5-7,9,14-15H2,1-4H3/b25-17-

InChI Key

IGISSHLYNCOUFP-UQQQWYQISA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC

Origin of Product

United States

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